N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide is a chemical compound that has attracted considerable attention in scientific research due to its potential therapeutic applications. This compound integrates a piperidine ring with an adamantane moiety, which contributes to its unique properties and biological activities. It is classified as an amide, specifically a derivative of adamantane, and is recognized for its interactions with various biological targets, particularly in the context of neurological studies and antiviral research .
The synthesis of N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide typically involves the reaction between 1-benzylpiperidin-4-ylmethanol and adamantane-1-carboxylic acid. A common method employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
In industrial settings, continuous flow synthesis methods may be employed to enhance scalability and control over reaction parameters, thereby improving yields for larger-scale production.
The molecular formula of N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide is . The compound features:
The compound has a molecular weight of approximately 368.52 g/mol. Its structural characteristics contribute to its biological activity, particularly in modulating neurotransmitter systems .
N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide can undergo several chemical reactions:
The mechanism of action for N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets, particularly neurotransmitter receptors such as dopamine and serotonin receptors. This interaction modulates neurotransmitter activity, which may contribute to its therapeutic effects. Current research indicates that the compound may also exhibit antiviral properties by inhibiting viral entry into host cells .
N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide is characterized by:
The compound exhibits:
Relevant data regarding its reactivity includes susceptibility to oxidation and reduction reactions, which can be leveraged for further chemical modifications .
N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide has potential applications in various scientific fields:
The primary compound of interest is unambiguously designated as N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide under IUPAC nomenclature rules. This name reflects its core structural components: the adamantane carboxamide group linked via a methylene bridge to the nitrogen-containing piperidine ring, which itself is substituted with a benzyl group at the N1 position. The compound is registered under CAS Registry Number 954243-64-2, with a consistent molecular formula of C₂₄H₃₄N₂O and a molecular weight of 366.55 g/mol across chemical databases [4] [9].
Key identifiers include:
Derivative naming follows systematic modifications to the parent structure. For example:
Table 1: Structural Derivatives and Identifiers
Compound Variant | Key Modification | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation |
---|---|---|---|---|
Parent compound | None | C₂₄H₃₄N₂O | 366.55 | C1CN(CCC1CNC(=O)C12CC3CC(C1)CC(C3)C2)CC4=CC=CC=C4 |
N-(1-Benzylpiperidin-4-yl)adamantane-1-carboxamide | Direct amide linkage (no -CH₂-) | C₂₃H₃₂N₂O | 352.50 | C1CN(CCC1NC(=O)C12CC3CC(C2)CC(C3)C1)CC4=CC=CC=C4 |
N-(2-Hydroxypropyl)adamantane-1-carboxamide | Piperidine replaced by alkyl chain | C₁₄H₂₃NO₂ | 237.34 | CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)O |
This compound belongs to the adamantane-piperidine hybrid class, characterized by the covalent integration of two pharmacologically significant motifs:
The carboxamide bridge (-CONH-CH₂-) connects these domains, serving dual roles:
Table 2: Structural Features and Biophysical Implications
Structural Domain | Key Features | Biochemical Significance |
---|---|---|
Adamantane cage | - Highly hydrophobic- Tetrahedral symmetry | - Enhanced membrane permeability- Resistance to oxidative metabolism |
Piperidine ring | - Aliphatic amine (pKₐ ~10)- Chair conformation | - Facilitates blood-brain barrier penetration- Modulates receptor affinity |
Benzyl substituent | - Aromatic π-system- Electroneutral | - π-Stacking with aromatic amino acids- Tunable via ring substitution |
Carboxamide linker | - Planar amide bond- -CONH-CH₂- topology | - Hydrogen bond donor/acceptor capacity- Balanced rigidity/flexibility |
Structural analogs demonstrate how modifications influence physicochemical properties and bioactivity:
N-(2-Hydroxypropyl)adamantane-1-carboxamide (EVT-1361457): Replaces the benzylpiperidine with a hydroxyalkyl chain, significantly reducing molecular weight (237.34 g/mol) and introducing a polar hydroxyl group. This modification enhances aqueous solubility but diminishes CNS penetration due to lower logP values. The absence of piperidine eliminates basic center-mediated target interactions .
Benzohomoadamantane-Based Amides: Incorporate fused adamantane-benzene scaffolds (e.g., compounds 6c, 6d). These exhibit potent soluble epoxide hydrolase (sEH) inhibition (IC₅₀ = 0.4-37.5 nM) but suffer from poor microsomal stability (<10% remaining after 60-minute incubation). Their compact, planar structures contrast with the spacial extension of the piperidine-benzyl group in the parent compound .
Antiviral Agent 12: Identical to the parent compound but characterized specifically for anti-Ebola activity (EC₅₀ = 3.9 μM). Its mechanism involves binding to viral surface glycoproteins, leveraging the adamantane domain's affinity for hydrophobic protein clefts. The benzylpiperidine moiety may contribute to host-cell receptor disruption [9].
Table 3: Structural and Functional Comparison with Analogous Carboxamides
Compound | Structural Difference vs. Parent | Key Biological Properties |
---|---|---|
Parent compound | Reference structure | - Ebola virus entry inhibition (EC₅₀ = 3.9 μM) [9]- Hybrid scaffold for CNS-targeted design |
N-(2-Hydroxypropyl)adamantane-1-carboxamide | Piperidine → hydroxypropyl chain | - Enhanced hydrophilicity (logP reduction)- Building block for drug delivery systems |
Benzohomoadamantane amides | Adamantane → benzohomoadamantane; No benzylpiperidine | - Potent sEH inhibition (IC₅₀ = 0.4-37.5 nM)- Low microsomal stability (<10% at 60 min) |
N-(1-Benzylpiperidin-4-yl)adamantane-1-carboxamide | Methylene linker (-CH₂-) removed | - Reduced steric bulk- Untested antiviral activity [6] |
Critical structure-activity relationships emerge from these comparisons:
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: